molecular formula C13H12ClNO2 B581356 2'-Aminobiphenyl-3-carboxylic acid, HCl CAS No. 1172351-47-1

2'-Aminobiphenyl-3-carboxylic acid, HCl

Cat. No.: B581356
CAS No.: 1172351-47-1
M. Wt: 249.694
InChI Key: KHSZHOAALBWIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Aminobiphenyl-3-carboxylic acid, HCl is a chemical compound with the molecular formula C13H12ClNO2. It is a derivative of biphenyl, featuring an amino group at the 2’ position and a carboxylic acid group at the 3 position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Aminobiphenyl-3-carboxylic acid, HCl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2’-Aminobiphenyl-3-carboxylic acid, HCl may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2’-Aminobiphenyl-3-carboxylic acid, HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted biphenyl compounds.

Scientific Research Applications

2’-Aminobiphenyl-3-carboxylic acid, HCl is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Aminobiphenyl-3-carboxylic acid, HCl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Aminobiphenyl-4-carboxylic acid
  • 3’-Aminobiphenyl-2-carboxylic acid
  • 4’-Aminobiphenyl-3-carboxylic acid

Uniqueness

2’-Aminobiphenyl-3-carboxylic acid, HCl is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific research and industrial applications .

Biological Activity

2'-Aminobiphenyl-3-carboxylic acid, HCl (C13H12ClNO2) is a biphenyl derivative characterized by an amino group at the 2' position and a carboxylic acid group at the 3 position. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with enzymes and proteins. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and enzymes, which may enhance or inhibit their activity depending on the context.
  • Ionic Interactions : The carboxylic acid group allows for ionic interactions that influence solubility and reactivity, potentially modulating biochemical pathways within cells.

These interactions suggest that the compound could play a role in various cellular processes, including enzyme regulation and protein binding.

Applications in Scientific Research

This compound is utilized in multiple areas of scientific inquiry:

  • Enzyme Studies : It serves as a model compound for studying enzyme interactions due to its ability to bind with various enzymes.
  • Synthesis of Organic Molecules : The compound acts as a building block for synthesizing more complex organic molecules.
  • Industrial Applications : It is also used in the production of dyes and pigments, highlighting its versatility beyond biological research.

Biological Activity and Case Studies

Recent studies have explored the antioxidant and enzyme inhibitory properties of related compounds, providing insights into potential applications for this compound. For instance, research indicates that certain biphenyl derivatives exhibit significant antioxidant activity and can inhibit key enzymes associated with metabolic disorders .

Table: Comparison of Biological Activities

CompoundAntioxidant ActivityEnzyme InhibitionNotes
This compoundModerateYesPotential for further exploration
2'-Aminobiphenyl-4-carboxylic acidHighYesMore potent than 2'-Aminobiphenyl-3
3'-Aminobiphenyl-2-carboxylic acidLowNoLimited biological applications

Comparative Analysis

When compared to similar compounds like 2'-Aminobiphenyl-4-carboxylic acid and 3'-Aminobiphenyl-2-carboxylic acid, this compound exhibits unique properties due to the specific arrangement of its functional groups. This positioning enhances its reactivity and binding affinity, making it valuable for targeted research applications .

Properties

IUPAC Name

3-(2-aminophenyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16;/h1-8H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSZHOAALBWIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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